molecular formula C9H17ClN2O2 B15296711 1-(Oxolane-3-carbonyl)piperazine hydrochloride

1-(Oxolane-3-carbonyl)piperazine hydrochloride

Cat. No.: B15296711
M. Wt: 220.69 g/mol
InChI Key: VPAHPHCZLCGLAU-UHFFFAOYSA-N
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Description

1-(Oxolane-3-carbonyl)piperazine hydrochloride is a synthetic compound with the molecular formula C9H17ClN2O2 and a molecular weight of 220.7.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Oxolane-3-carbonyl)piperazine hydrochloride typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts . One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions . The key step involves an aza-Michael addition between the diamine and the in situ generated sulfonium salt .

Industrial Production Methods

Industrial production methods for this compound often involve parallel solid-phase synthesis and photocatalytic synthesis . These methods are efficient and scalable, making them suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

1-(Oxolane-3-carbonyl)piperazine hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxolane derivatives, while reduction may produce piperazine derivatives .

Scientific Research Applications

1-(Oxolane-3-carbonyl)piperazine hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of various heterocyclic compounds.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of 1-(Oxolane-3-carbonyl)piperazine hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to act as a GABA receptor agonist, which leads to the modulation of neurotransmitter activity in the central nervous system . This mechanism is similar to that of other piperazine derivatives used as anthelmintic agents .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 1-(Oxolane-3-carbonyl)piperazine hydrochloride include:

    Terazosin hydrochloride: A quinazoline derivative used to treat hypertension.

    Citalopram hydrobromide: An antidepressant used to treat major depressive disorder.

Uniqueness

This compound is unique due to its specific chemical structure, which includes both an oxolane and a piperazine moiety. This combination imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C9H17ClN2O2

Molecular Weight

220.69 g/mol

IUPAC Name

oxolan-3-yl(piperazin-1-yl)methanone;hydrochloride

InChI

InChI=1S/C9H16N2O2.ClH/c12-9(8-1-6-13-7-8)11-4-2-10-3-5-11;/h8,10H,1-7H2;1H

InChI Key

VPAHPHCZLCGLAU-UHFFFAOYSA-N

Canonical SMILES

C1COCC1C(=O)N2CCNCC2.Cl

Origin of Product

United States

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